Diethyl phenylphosphonite
Overview
Description
Diethyl phenylphosphonite, also known as this compound, is an organophosphorus compound with the molecular formula C10H15O2P. This compound is characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to two ethoxy groups. This compound is a clear, colorless to almost colorless liquid that is sensitive to air .
Mechanism of Action
Target of Action
Diethyl phenylphosphonite, also known as Diethoxy(phenyl)phosphane, is primarily used in the field of energy storage, specifically in lithium metal batteries . Its primary target is the solid electrolyte interface and the cathode electrolyte interface of these batteries .
Mode of Action
This compound acts as an electrolyte additive in lithium metal batteries . It decomposes more easily than carbonate solvents, forming a stable interface between the electrolyte and the lithium negative electrode . This stable interface inhibits the growth of lithium dendrites, which can pose safety risks and degrade the performance of the battery .
Biochemical Pathways
By forming a stable interface and inhibiting the growth of lithium dendrites, it enhances the overall performance and safety of these batteries .
Pharmacokinetics
Its physical properties, such as its density (1032 g/mL at 25 °C) and boiling point (64°C at 07mm), suggest that it has good stability under normal conditions .
Result of Action
The primary result of this compound’s action is the enhancement of the performance and safety of lithium metal batteries . By forming a stable interface and inhibiting the growth of lithium dendrites, it helps to maintain the integrity of the battery and prolong its lifespan .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . It is sensitive to air and should be stored in an inert atmosphere at temperatures between 2-8°C . Its efficacy and stability can be affected by these environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that phosphonates, a group of compounds that includes Diethyl phenylphosphonite, can interact with various enzymes and proteins
Cellular Effects
It has been used as an electrolyte additive to improve the cyclability of spinel LiMn2O4 upon cycling at elevated temperature This suggests that this compound may have some influence on cell function, possibly through its impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can be preferentially oxidized, forming a protective film on the cathode surface . This passivation film suppresses detrimental electrolyte decomposition
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve the cyclability of spinel LiMn2O4 upon cycling at elevated temperature . The capacity retention of the cell significantly improved when this compound was added to the electrolyte . This suggests that this compound may have long-term effects on cellular function, possibly due to its stability and resistance to degradation.
Metabolic Pathways
Phosphonates, including this compound, are known to interact with various enzymes , suggesting that they may be involved in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl phenylphosphonite can be synthesized through various methods. One common approach involves the reaction of phenylphosphonous dichloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds as follows:
C6H5PCl2+2C2H5OH→C6H5P(OEt)2+2HCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods
Industrial production of diethoxy(phenyl)phosphane often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl phenylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phenylphosphonic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Phenylphosphonic acid.
Substitution: Various substituted phosphonites.
Hydrolysis: Phenylphosphonic acid and ethanol.
Scientific Research Applications
Diethyl phenylphosphonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates and phosphinates.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine: An organophosphorus compound with the formula C6H5PH2, similar to diethoxy(phenyl)phosphane but lacks the ethoxy groups.
Dimethylphenylphosphine: Contains methyl groups instead of ethoxy groups.
Uniqueness
Diethyl phenylphosphonite is unique due to the presence of both phenyl and ethoxy groups, which confer specific reactivity and properties. This makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
diethoxy(phenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJLKVICMLVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061840 | |
Record name | Diethyl phenylphosphonite | |
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Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Diethyl phenylphosphonite | |
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CAS No. |
1638-86-4 | |
Record name | Diethyl phenylphosphonite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |
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Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
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Record name | Diethyl phenylphosphonite | |
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Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
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Record name | Diethyl phenylphosphonite | |
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Record name | Diethyl phenylphosphonite | |
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